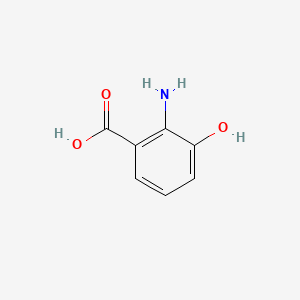

Ácido 2-amino-3-hidroxibenzoico

Descripción general

Descripción

El ácido 3-hidroxiantíranílico, también conocido como ácido 2-amino-3-hidroxibenzoico, es un intermedio en el metabolismo del triptófano. Es un compuesto significativo en la vía de la quinurenina, que es responsable de la conversión del triptófano en dinucleótido de adenina y nicotinamida (NAD+). Este compuesto se ha identificado como un posible objetivo terapéutico para enfermedades asociadas a la edad debido a su función en la regulación del estrés oxidativo y la inflamación .

Aplicaciones Científicas De Investigación

El ácido 3-hidroxiantíranílico tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El ácido 3-hidroxiantíranílico ejerce sus efectos principalmente a través de su papel en la vía de la quinurenina. Actúa como sustrato para la enzima 3-hidroxiantíranilato 3,4-dioxigenasa, lo que lleva a la producción de ácido quinolínico. Esta vía está involucrada en la regulación del estrés oxidativo y la inflamación. El ácido 3-hidroxiantíranílico aumenta la resistencia al estrés oxidativo al degradar directamente el peróxido de hidrógeno y activar la respuesta al estrés oxidativo Nrf2 / SKN-1 .

Compuestos similares:

Ácido Antranílico: Estructura similar pero carece del grupo hidroxilo en la posición 3.

Ácido Quinolínico: Un producto de oxidación del ácido 3-hidroxiantíranílico con una estructura de quinolina.

Ácido Quinurénico: Otro metabolito en la vía de la quinurenina con propiedades neuroprotectoras.

Singularidad: El ácido 3-hidroxiantíranílico es único debido a su doble función como antioxidante y prooxidante, dependiendo de la presencia de iones metálicos. Es un excelente captador de radicales peroxilo y se ha demostrado que modula las respuestas inmunitarias al inhibir la activación de las células dendríticas .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound can have long-term effects on cellular function in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of 2-Amino-3-hydroxybenzoic acid can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

2-Amino-3-hydroxybenzoic acid is involved in various metabolic pathways . This compound can interact with various enzymes and cofactors, and it can also have effects on metabolic flux or metabolite levels

Transport and Distribution

It is known that this compound can interact with various transporters or binding proteins

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 3-hidroxiantíranílico se puede sintetizar mediante la oxidación de la 3-hidroxiquinurenina. La reacción generalmente implica el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas. El producto se purifica luego mediante técnicas de cristalización o cromatografía .

Métodos de producción industrial: En entornos industriales, el ácido 3-hidroxiantíranílico a menudo se produce mediante fermentación microbiana. Se diseñan cepas específicas de bacterias o levaduras para sobreproducir la enzima 3-hidroxiantíranilato 3,4-dioxigenasa, que cataliza la conversión de 3-hidroxiquinurenina a ácido 3-hidroxiantíranílico. El compuesto se extrae y purifica luego del caldo de fermentación .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 3-hidroxiantíranílico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar a ácido quinolínico, un intermedio clave en la vía de la quinurenina.

Reducción: Se puede reducir para formar 3-hidroxiantíranilato.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo amino.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno o permanganato de potasio en condiciones ácidas.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio en solventes anhidros.

Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.

Principales productos formados:

Oxidación: Ácido quinolínico.

Reducción: 3-Hidroxiantíranilato.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Anthranilic Acid: Similar structure but lacks the hydroxyl group at the 3-position.

Quinolinic Acid: An oxidation product of 3-Hydroxyanthranilic Acid with a quinoline structure.

Kynurenic Acid: Another metabolite in the kynurenine pathway with neuroprotective properties.

Uniqueness: 3-Hydroxyanthranilic Acid is unique due to its dual role as both an antioxidant and a pro-oxidant, depending on the presence of metal ions. It is an excellent peroxyl radical scavenger and has been shown to modulate immune responses by inhibiting dendritic cell activation .

Actividad Biológica

2-Amino-3-hydroxybenzoic acid, also known as 3-hydroxyanthranilic acid , is an aromatic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

- Molecular Formula : CHNO

- Molecular Weight : 153.14 g/mol

- CAS Number : 548-93-6

- Solubility : Slightly soluble in water; soluble in chloroform, alcohol, and ether .

Antioxidant Properties

2-Amino-3-hydroxybenzoic acid exhibits significant antioxidant activity. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

Research has indicated that 2-amino-3-hydroxybenzoic acid possesses antimicrobial properties against a range of pathogens. It has shown effectiveness in vitro against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to those of established antibiotics .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), which play a role in inflammation. This suggests potential applications in treating inflammatory diseases .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of 2-amino-3-hydroxybenzoic acid. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress, making it a candidate for further research in neurodegenerative conditions like Alzheimer's disease .

The biological activity of 2-amino-3-hydroxybenzoic acid is attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl group in its structure allows it to donate electrons to free radicals, neutralizing them.

- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in inflammation and microbial resistance.

- Gene Expression Modulation : It may influence the expression of genes related to oxidative stress response and inflammation pathways .

Study on Antimicrobial Efficacy

A study published in the International Journal of Advance and Innovative Research examined the antimicrobial efficacy of 2-amino-3-hydroxybenzoic acid against various bacterial strains. The results indicated that it had a higher drug score than curcumin, suggesting a promising alternative for antibiotic development .

Neuroprotective Study

In a neurobiology study, researchers treated neuronal cultures with varying concentrations of 2-amino-3-hydroxybenzoic acid and assessed cell viability under oxidative stress conditions. The compound significantly increased cell survival rates compared to untreated controls, indicating its potential as a neuroprotective agent .

Propiedades

IUPAC Name |

2-amino-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXSWCUQABXPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203290 | |

| Record name | 2-Amino-3-hydroxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyanthranilic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SLIGHTLY SOL IN WATER, SOL IN HOT WATER, ALCOHOL, ETHER; SOL IN CHLOROFORM | |

| Record name | 2-AMINO-3-HYDROXY-BENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LEAFLETS IN WATER | |

CAS No. |

548-93-6 | |

| Record name | 3-Hydroxyanthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-hydroxy-benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-hydroxyanthranilic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Amino-3-hydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-hydroxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyanthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UQB1BT4OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINO-3-HYDROXY-BENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Hydroxyanthranilic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164 °C | |

| Record name | 3-hydroxyanthranilic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-AMINO-3-HYDROXY-BENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic origin of 3-HAA?

A1: 3-HAA is generated within the kynurenine pathway, a major route for tryptophan metabolism. It is produced from 3-hydroxykynurenine through the enzymatic activity of kynureninase. []

Q2: How does 3-HAA influence mitochondrial function?

A2: Research has demonstrated that 3-HAA can act as an uncoupler of oxidative phosphorylation in mitochondria. This means it disrupts the process by which ATP, the cell’s primary energy currency, is generated. Specifically, 3-HAA inhibits the oxidation of α-oxoglutarate in both rat liver and heart mitochondria. [] It has also been shown to activate glycolysis in rat liver fractions. []

Q3: What is the role of 3-HAA in inflammation?

A4: 3-HAA demonstrates anti-inflammatory effects. In mouse models of atherosclerosis, 3-HAA supplementation significantly reduces atherosclerotic lesion size and modulates both local and systemic inflammatory responses. [] Additionally, it inhibits the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, a critical step in foam cell formation and atherogenesis. []

Q4: How does 3-HAA impact lifespan in model organisms?

A5: Studies in the nematode Caenorhabditis elegans demonstrate that decreasing the expression of the enzyme that degrades 3-HAA, 3-hydroxyanthranilic acid dioxygenase (HAAO), leads to a lifespan extension of approximately 30% and delays age-related health decline. This effect is attributed to the increased physiological levels of 3-HAA. [, ] Similar lifespan extension has been observed in aging mice fed a 3-HAA-supplemented diet. [, ]

Q5: What is the molecular formula and weight of 3-HAA?

A5: The molecular formula of 3-HAA is C7H7NO3, and its molecular weight is 153.14 g/mol.

Q6: Are there any unique spectroscopic characteristics of 3-HAA?

A8: While specific spectroscopic data is not extensively detailed within the provided research, 3-HAA and its derivatives are known to exhibit characteristic fluorescence properties. For instance, lipofuscin derived from 3-HAA shows a distinct fluorescence excitation shoulder and maxima at approximately 321 nm and an emission maximum at 402 ± 3 nm. []

Q7: How is 3-HAA typically quantified in biological samples?

A9: High-performance liquid chromatography (HPLC) is a commonly employed method for the quantification of 3-HAA in biological samples, such as urine. [] The technique involves separating 3-HAA from other compounds in the sample based on its chemical properties, followed by detection and quantification using a suitable detector, often based on UV absorbance or fluorescence.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.